2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

sigma receptor binding affinity phenoxyalkylpiperidine

Researchers screening σ2-mediated endpoints often face false positives from σ1 cross-reactivity. This 4-Br phenoxyalkylpiperidine provides inverted selectivity (σ2 Ki=90 nM vs σ1-biased 4-Cl analog Ki=0.45 nM), validating assay sensitivity to autophagy flux and cholesterol trafficking. The 4-Br handle enables robust Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) without competing reactivity; the 4-Me-piperidine ring supports N-alkylation or reductive amination. Baseline CYP1A2 IC50=7 µM reduces late-stage CYP-mediated attrition risk. CNS-favorable logD7.4 ~2.8 and CNS MPO score ~4.5-5.0 make it a calibrated standard for blood-brain-barrier models.

Molecular Formula C14H18BrNO2
Molecular Weight 312.207
CAS No. 303794-75-4
Cat. No. B2604201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
CAS303794-75-4
Molecular FormulaC14H18BrNO2
Molecular Weight312.207
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3
InChIKeyCPBOHSFXXVEQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone: Structural Identity & Procurement


2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone (CAS 303794-75-4) is a synthetic small molecule (C₁₄H₁₈BrNO₂, MW 312.20 g·mol⁻¹) composed of a 4-bromophenoxy moiety linked via an ethanone bridge to a 4-methylpiperidine ring. It belongs to the phenoxyalkylpiperidine class—a scaffold widely explored in medicinal chemistry for sigma receptor modulation, neuroprotection, and G‑protein coupled receptor (GPCR) engagement [1]. Its primary documented use is as a versatile synthetic intermediate, where the bromine atom serves as a handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and the tertiary amide/ketone functionality enables further elaboration toward bioactive libraries [2].

1 Synthetic diversification node with bromine cross‑coupling and ketone/amide elaboration sites
2 Sigma‑2 (σ2) receptor engagement context with selectivity distinct from σ1‑preferring analogs

Why This Compound Is Not Interchangeable


Within the phenoxyalkylpiperidine family, small structural modifications—particularly the halogen substituent on the phenoxy ring and the methylation pattern on the piperidine—produce large shifts in receptor‑binding profiles. For example, the 4‑chloro analog 1‑[2‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine displays picomolar σ₁ affinity (Ki = 0.45 nM) [1], whereas close relatives with altered linker length or ring substitution can lose over 100‑fold in affinity [2]. The 4‑bromophenoxy congener occupies a distinct physicochemical space: bromine’s larger van der Waals radius (1.85 Å vs Cl 1.75 Å), higher polarizability, and altered logP (calc. ~3.4 for the 4‑Br derivative vs ~3.1 for the 4‑Cl analog) [3] create unique steric and electronic demands on binding pockets and metabolic enzymes. Substituting without head‑to‑head data risks selecting a compound with divergent solubility, CYP inhibition profile, or in‑vivo disposition—making independent experimental confirmation mandatory.

Halogen Bromine vs. chlorine substitution may shift receptor selectivity from σ1 to σ2 and alter logP‑driven metabolic profiles.
Linker Phenoxy linker is not interchangeable with phenylalkyl; linker‑dependent engagement may differ 10–100 fold in congeneric series.
Piperidine 4‑Methyl substitution increases basicity and logD; may shift CNS penetration and off‑target profile relative to unsubstituted analog.

Quantitative Differentiation Evidence


Sigma‑2 Receptor Affinity: Halogen Substituent Comparison

In a competitive radioligand displacement assay using rat PC12 cell membranes, 2‑(4‑bromophenoxy)‑1‑(4‑methylpiperidin‑1‑yl)ethanone (CHEMBL1698776) binds the sigma‑2 (σ₂) receptor with a Ki of 90 nM [1]. This affinity lies in a functionally relevant range for σ₂‑mediated pathways (autophagy, cholesterol trafficking) and is distinguishable from closely related members of the phenoxyalkylpiperidine class: the 4‑chloro derivative 1‑[2‑(4‑chlorophenoxy)ethyl]‑4‑methylpiperidine exhibits σ₁ Ki = 0.45 nM but only weak σ₂ affinity (Ki > 1000 nM), while the 3,4‑dichloro congener shows σ₁ Ki = 3.7 nM [2]. The bromine substituent therefore provides a unique selectivity signature—moderate σ₂ affinity with reduced σ₁ engagement—that cannot be assumed for other halogen analogs without explicit testing.

σ2 Affinity Profile
Reported
Ki = 90 nM (σ2) vs 4‑Cl analog Ki >1000 nM (σ2)
Supports σ2 pathway selectivity interpretation
Rat PC12 membranes; [³H]DTG displacement
sigma receptor binding affinity phenoxyalkylpiperidine CNS

CYP1A2 Inhibition Profile: Piperidine Drug Comparison

In a human liver microsome assay with LC‑MS/MS detection, the compound inhibits CYP1A2 with an IC₅₀ of 7,000 nM (7 µM) after 5‑minute pre‑incubation and 10‑minute substrate incubation [1]. This places it in a low‑risk CYP inhibition category: the pharmaceutical industry commonly flags compounds as low concern when CYP IC₅₀ exceeds 10 µM for reversible inhibition, and the 7 µM value approaches this threshold [2]. By contrast, many drug‑like piperidine derivatives (e.g., haloperidol, CYP2D6 IC₅₀ = 1.2 µM; paroxetine, CYP2D6 Ki = 0.5 µM) are potent CYP inhibitors that carry drug‑drug interaction warnings. The modest CYP1A2 inhibition of the 4‑bromophenoxy derivative suggests a reduced propensity for pharmacokinetic interactions via this isoform, though full CYP panel testing (2C9, 2C19, 2D6, 3A4) is needed for a complete risk assessment.

CYP1A2 Inhibition
Reported
IC₅₀ = 7,000 nM
Supports CYP interaction screening review
Human liver microsomes; 5 min pre‑incubation
CYP inhibition drug metabolism ADME hepatotoxicity risk

Phenoxy vs. Phenyl Linker: Sigma Receptor Affinity

Replacing the phenoxy oxygen linker with a direct phenyl attachment yields 2‑(4‑bromophenyl)‑1‑(4‑methylpiperidin‑1‑yl)ethanone (CAS 349430‑29‑1), a structurally analogous compound that lacks the ether oxygen [1]. While no direct head‑to‑head binding data exist for this pair, systematic SAR studies on phenoxyalkylpiperidines demonstrate that the oxygen atom critically positions the aromatic ring for optimal σ₁ and σ₂ pocket occupancy, often improving affinity by 10‑ to 100‑fold over the corresponding phenylalkyl derivatives [2]. The ether oxygen also modulates the pKa of the piperidine nitrogen (calculated ΔpKa ~0.3–0.5 units) and alters the conformational ensemble accessible to the molecule—factors that affect both target engagement and off‑target promiscuity [3]. These class‑level findings indicate that the phenoxy linkage of the target compound is not an interchangeable feature but a determinant of pharmacology.

Phenoxy Linker SAR
Class‑level
Phenoxyalkyl linkage improves σ affinity 10–100× vs phenylalkyl
Linker‑dependent engagement context
SAR from published phenoxyalkylpiperidine series
linker SAR sigma receptor phenoxy vs phenyl structure-activity relationship

4‑Methylpiperidine: Basicity and LogD vs. Unsubstituted Analog

The 4‑methyl substituent on the piperidine ring differentiates CAS 303794‑75‑4 from the corresponding unsubstituted piperidine analog 2‑(4‑bromophenoxy)‑1‑(piperidin‑1‑yl)ethanone (CAS not assigned; MW 298.18) . The 4‑methyl group raises the piperidine nitrogen pKa by approximately 0.3–0.5 units (experimental pKa of 4‑methylpiperidine = 11.2 vs piperidine = 10.8) [1], increasing the fraction of positively charged (protonated) species at physiological pH 7.4 from ~90% to ~95%. This enhanced basicity, combined with the methyl group’s effect on restricting chair‑flip conformations, shifts the calculated logD₇.₄ upward by ~0.5–0.8 log units [2]. For CNS‑oriented programs where slightly higher basicity and lipophilicity can improve brain penetration, the 4‑methyl substitution provides a measurable physicochemical differentiation that may influence compound selection for in‑vivo studies.

4‑Methyl Basicity Shift
Class‑level
pKa increase ~0.4 units, logD₇.₄ increase ~0.5–0.8
Physicochemical differentiation for CNS models
Calculated using ACD/Percepta; literature pKa values
piperidine conformation basicity logD CNS drug design physicochemical properties

Research Application Scenarios


Sigma‑2 Receptor Probe for Neuroprotection & Oncology

Investigators running σ₂‑focused screening panels can deploy CAS 303794‑75‑4 as a moderate‑affinity (Ki = 90 nM) σ₂‑selective tool [1] to benchmark hit‑finding assays against the σ₁‑biased 4‑chloro analog (σ₁ Ki = 0.45 nM) [2]. Its inverted selectivity profile helps validate assay sensitivity to σ₂‑mediated endpoints (e.g., autophagy flux, cholesterol trafficking) and reduces false positives from σ₁ cross‑reactivity—an advantage not offered by σ₁‑preferring comparators.

Late‑Stage Diversification Intermediate for Library Synthesis

The 4‑bromophenyl handle enables robust Pd‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, Sonogashira) without competing reactivity from the ketone or tertiary amide functionality [1]. The 4‑methylpiperidine ring further provides a site for N‑alkylation or reductive amination, making the compound a bifurcated diversification node for generating focused libraries of sigma‑receptor or GPCR‑targeted candidates [2]. Procurement value derives from the dual synthetic utility—a single building block supports orthogonal diversification strategies.

ADME Lead Optimization: CYP1A2 Starting Point

Medicinal chemistry teams optimizing phenoxyalkylpiperidine leads for metabolic stability can use the established CYP1A2 IC₅₀ of 7 µM [1] as a baseline. This moderate inhibition profile provides a more permissive starting point for structural elaboration than many piperidine‑containing leads (which commonly exhibit sub‑micromolar CYP2D6 or CYP3A4 inhibition [2]). Full CYP panel profiling is recommended before advancing to in‑vivo pharmacokinetic studies, but the initial CYP1A2 data reduce the risk of late‑stage CYP‑mediated attrition.

CNS Penetration Modeling: Physicochemical Benchmark

With a calculated logD₇.₄ of ~2.8 and a piperidine pKa of ~11.2 [1], the compound occupies a CNS‑favorable property space (CNS MPO desirability score ~4.5–5.0) distinct from the unsubstituted piperidine analog (logD₇.₄ ~2.0–2.3) [2]. Teams constructing in‑silico blood‑brain‑barrier models can use this compound as a calibration standard for the phenoxyalkylpiperidine chemical series, where the 4‑methyl group serves as a tunable parameter for balancing permeability and efflux liability.

Application
Selection Property
Validation Focus
σ2 receptor research probe
σ2 vs σ1 selectivity context
σ2‑mediated endpoint assay validation
Diversification intermediate
Dual reactive sites (Br coupling, N‑alkylation)
Orthogonal derivatization feasibility
ADME lead optimization
CYP1A2 inhibition profile
CYP panel profiling review
CNS penetration modeling
Physicochemical property space (logD, pKa)
In‑silico BBB model calibration
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